9H-咔唑-3,6-二胺

描述

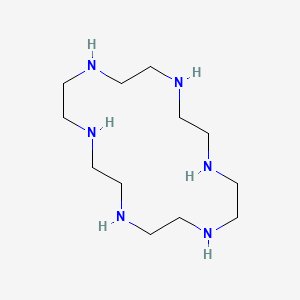

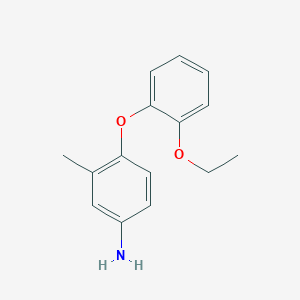

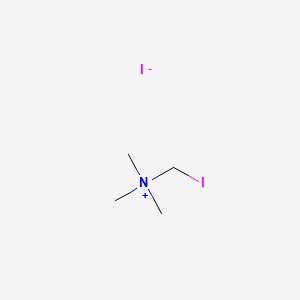

9H-Carbazole-3,6-diamine is a compound with the molecular formula C12H11N3 and a molecular weight of 197.24 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of carbazole derivatives, including 9H-Carbazole-3,6-diamine, has been studied extensively . For instance, one method involves the treatment of carbazole with bromoethane to produce an intermediate, which is then transformed into 9-ethyl-9H-carbazole-3,6-dicarbaldehyde through treatment with phosphorous oxychloride .Molecular Structure Analysis

The molecular structure of 9H-Carbazole-3,6-diamine can be represented by the InChI code 1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2 . Further structural analysis can be found in various scientific papers .Chemical Reactions Analysis

Carbazole-based compounds, including 9H-Carbazole-3,6-diamine, can be electropolymerized, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers lies in their bandgap energies and effective conjugation length .Physical And Chemical Properties Analysis

9H-Carbazole-3,6-diamine is a solid substance . More detailed physical and chemical properties such as boiling point, density, and pKa can be found in various sources .科学研究应用

Carbon Dioxide Capture and Water Purification

3,6-Diaminocarbazole has been utilized in the synthesis of new solid sorbent materials for environmental remediation. These materials, termed CCF-1, CCF-2, and CCF-3, exhibit high CO2 uptake and are effective in removing toxic metal ions from water, such as lead, chromium, arsenic, nickel, copper, and mercury. They also show promise in adsorbing common organic contaminants from wastewater .

Gas Barrier Materials

Carbazole-based polymers, synthesized using 3,6-Diaminocarbazole, have been developed for their excellent gas barrier properties. These materials are particularly useful in applications requiring high barriers to water vapor and oxygen, such as flexible AMOLED displays. The polymers display remarkable thermal stability and low permeability to gases, which is crucial for preventing corrosion in electronic devices .

Fluorescent Probes for DNA Detection

The compound has been incorporated into pyrrolidinyl peptide nucleic acid (acpcPNA) to create fluorescent probes. These DAC-modified acpcPNAs can form stable hybrids with complementary DNA and exhibit significant fluorescence increases upon binding, making them potential candidates for DNA sequence determination .

Optoelectronic Applications

3,6-Diaminocarbazole-based polymers are extensively studied for their unique optical and electronic properties. They are used in the fabrication of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural adaptability of carbazole with the 3,6-substitution enhances the stability and triplet energy, which is beneficial for optoelectronic devices .

High-Barrier Polyimide Synthesis

A novel diamine bearing carbazole and amide group, prepared from 3,6-Diaminocarbazole, has been used to obtain high-barrier polyimide. This polyimide shows excellent barrier performances against oxygen and water vapor, along with high thermal stability, making it suitable for substrates in flexible electronic devices .

Molecular Simulation and Structural Analysis

3,6-Diaminocarbazole is also pivotal in molecular simulations to understand the effect of polymer structure on barrier properties. The introduction of carbazole and amide groups improves chain order and rigidity, enhancing the interchain force of polyimide, which in turn affects crystallinity and gas diffusion .

Synthesis of Carbazole-Based Ligands

The compound is used in the synthesis of carbazole-3,6-dicarboxylate ligands. These ligands have potential applications in coordination chemistry and the development of metal-organic frameworks (MOFs), which are useful in catalysis, gas storage, and separation technologies .

Spectroscopic Studies

Density Functional Theory (DFT) and experimental studies involving 3,6-Diaminocarbazole contribute to understanding the structure and spectroscopic properties of materials. These studies are essential for designing materials with specific optical and electronic characteristics .

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

未来方向

Carbazole-based compounds, including 9H-Carbazole-3,6-diamine, have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Future research may focus on improving the synthesis methods and exploring more applications of these compounds .

作用机制

Target of Action

The primary target of 9H-Carbazole-3,6-diamine is Histone Deacetylase (HDAC) . HDACs are key regulators in controlling the acetylation status of histones and are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors .

Mode of Action

9H-Carbazole-3,6-diamine interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an increase in the acetylation status of histones, which can affect gene expression and result in various cellular changes .

Biochemical Pathways

The inhibition of HDAC by 9H-Carbazole-3,6-diamine affects several biochemical pathways. Notably, it leads to the activation of the p53 signaling pathway . The p53 protein is a tumor suppressor that regulates the cell cycle and acts as a guardian of the genome. When activated, it can lead to cell cycle arrest, senescence, or apoptosis .

Result of Action

The action of 9H-Carbazole-3,6-diamine results in significant molecular and cellular effects. It has been shown to have a strong inhibitory effect on HDAC 1 . This leads to increased cell apoptosis, associated with the upregulation of caspase activities . It also exerts anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 .

属性

IUPAC Name |

9H-carbazole-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZUWQOJQGCZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235336 | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazole-3,6-diamine | |

CAS RN |

86-71-5 | |

| Record name | 3,6-Diaminocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diaminocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-carbazole-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-CARBAZOLE-3,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9L7T736V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research indicates that 9H-Carbazole-3,6-diamine can intercalate into the base pairs of DNA []. This interaction is supported by findings from absorption spectroscopy, EB-DNA displacement assays, circular dichroism studies, thermal denaturation analyses, and viscosity measurements. Additionally, the compound exhibits electrostatic interactions with the phosphate backbone of the DNA helix. Notably, 9H-Carbazole-3,6-diamine can promote the cleavage of plasmid pBR322 [], suggesting potential applications in DNA manipulation and therapy.

A: 9H-Carbazole-3,6-diamine (also known as 3,6-Diaminocarbazole) has the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol. The structure consists of a carbazole core with amino groups substituted at the 3 and 6 positions. While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like NMR, IR, and UV-Vis spectroscopy are commonly used for structural characterization of similar compounds [, , ].

A: Polyimides incorporating 9H-Carbazole-3,6-diamine as a building block generally exhibit high thermal stability. For example, a study found that polyimides derived from 9H-Carbazole-3,6-diamine and 4,4‘-(hexafluoroisopropylidene)diphthalic anhydride did not show glass transition temperatures prior to thermal decomposition in air []. This suggests their suitability for high-temperature applications.

A: Yes, 9H-Carbazole-3,6-diamine is a versatile building block for polymers with tailored properties. For instance, it has been incorporated into copolyimides containing tetraphenylporphyrin, leading to enhanced photosensitivity compared to solely doped films []. This highlights the potential for tuning material properties through controlled incorporation of 9H-Carbazole-3,6-diamine.

A: The introduction of specific substituents on the 9H-Carbazole-3,6-diamine core significantly influences its fluorescence properties. For example, attaching N,N'-bis(9,9-dimethylfluoren-2-yl)-9-phenyl groups to the 3,6-diamino positions yielded a compound with a maximum fluorescence peak at 448 nm upon excitation at 380 nm []. This demonstrates the possibility of tuning emission wavelengths through structural modifications.

A: Yes, derivatives of 9H-Carbazole-3,6-diamine, particularly those featuring N,N,N′,N′‐tetraphenyl substitution on the 3,6-diamino positions, have shown promise as electron donors in TADF emitters [, , , ]. These materials demonstrate efficient TADF characteristics, including small singlet-triplet energy gaps and high photoluminescence quantum yields, making them attractive for OLED applications.

A: Studies have explored modifying the electron-donating strength of 9H-Carbazole-3,6-diamine by introducing various substituents. For instance, incorporating dimethoxycarbazole, ditolylamine, or bis(4-methoxyphenyl)amine groups at the 3,6-diamino positions led to a red-shift in emission maxima, demonstrating the tunability of the donor strength [].

A: Yes, researchers have explored 9H-Carbazole-3,6-diamine derivatives as potential HTMs in perovskite solar cells. A study showcased star-shaped carbazole molecules with a 3,6-diaminocarbazole core and various aliphatic side chains as effective HTMs, achieving power conversion efficiencies comparable to devices using spiro-OMeTAD [].

A: Research suggests that incorporating methoxy groups on the diphenylamine moieties of 9H-Carbazole-3,6-diamine-based HTMs positively influences their performance in solid-state DSSCs []. This is attributed to the impact of the methoxy group on the HTM's thermal, electronic, and electrochemical properties, ultimately leading to improved photovoltaic conversion efficiency.

A: While the provided research primarily focuses on synthesis and material properties, it is crucial to consider the environmental impact of 9H-Carbazole-3,6-diamine and its derivatives. Future studies should address aspects such as ecotoxicological effects, biodegradability, and strategies for responsible waste management [, ] to ensure sustainable applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)